4-苯磺酰基哌啶盐酸盐

描述

4-Benzenesulfonylpiperidine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives, which are structurally related to 4-benzenesulfonylpiperidine. These derivatives have been synthesized and evaluated for their biological activities, such as inhibition of enzymes and antitumor properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of substituted benzaldehydes or benzenesulfonyl chlorides with various nucleophiles. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides was achieved by reacting 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one with 4-hydrazinobenzenesulfonamide . Another example is the reaction of benzimidazole with benzenesulfonyl chloride in the presence of a catalyst to obtain a novel chiral compound . These methods could potentially be adapted for the synthesis of 4-benzenesulfonylpiperidine hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to various substituents that define the compound's properties. For example, the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined using X-ray diffraction, and their tautomeric forms were studied using quantum-chemical methods . Similarly, the molecular structure of a novel chiral compound was confirmed by various spectroscopic techniques, including X-ray crystallography . These analyses are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions. The interaction of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with amino acid methyl esters led to the formation of amino acid sulfonamide derivatives . Additionally, the reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their ability to act as inhibitors or interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the novel chiral compound obtained from the reaction of benzimidazole with benzenesulfonyl chloride was reported to have a melting point of 58.4 °C . The presence of different substituents on the benzene ring can also affect the acidity or basicity of the compound, as well as its ability to form crystals . These properties are important for the practical application and formulation of these compounds in pharmaceuticals.

科学研究应用

在避孕药开发中的潜力

苯磺酰氟衍生物在科学研究中一个值得注意的应用是它们在避孕药开发中的潜力。一项关于 4-(2-氨基乙基)苯磺酰氟盐酸盐 (AEBSF) 的研究证明了其对大鼠胚胎植入的抑制作用,表明可能用作新型避孕药。发现 AEBSF 会破坏细胞粘附,影响胚胎植入过程并改变细胞培养中的蛋白质分泌模式。这一发现为基于细胞外基质重塑过程的干扰的避孕药的开发指明了一个有希望的方向 (Jiang 等人,2011 年)。

在非线性光学中的作用

无色 4-氨基-1-甲基吡啶鎓苯磺酸盐的制备和结构分析突出了它们在非线性光学领域的意义。这些化合物是通过 4-氨基吡啶与甲基苯磺酸盐季铵化反应获得的,它们表现出非中心对称结构,这对于二阶非线性光学应用至关重要。通过 X 射线衍射阐明它们的晶体结构,证明了其增强光学材料性能的潜力 (Anwar 等人,2000 年)。

抗菌和抗氧化活性

对新型苯磺酰基羧酸的研究揭示了它们的抗菌和抗氧化活性,这对于药理学兴趣至关重要。通过温和的合成方法,这些化合物表现出显着的体外抗菌和抗真菌特性,以及值得注意的抗氧化活性。这些发现强调了苯磺酰胺衍生物在对抗微生物感染和氧化应激方面的治疗潜力,标志着药物化学向前迈出了一步 (Egbujor 等人,2019 年)。

对碳酸酐酶同工型的抑制作用

已合成取代的 4-(4-芳基哌嗪-1-羰基)苯磺酰胺并将其评估为碳酸酐酶 (CA) 同工型的抑制剂。它们的生化评估表明,这些化合物可以选择性地抑制可成药的 CA 同工型,表明它们在识别新疗法中的效用。这些磺酰胺与 CA 的结构结合通过 X 射线晶体学得到证实,突出了它们在治疗应用中的潜力,尤其是在靶向脑表达和肿瘤表达的 CA 同工型方面 (Mancuso 等人,2020 年)。

在工业应用中的缓蚀

4-((5,5-二甲基-3-氧代环己烯基)氨基)苯磺酰胺在强酸环境中防止低碳钢腐蚀方面表现出优异的抑制效率。这表明其在腐蚀阻力至关重要的工业环境中的潜在应用。该研究详细介绍了抑制剂的吸附行为和效率,支持了其在增强材料耐久性和使用寿命方面的作用 (Al-amiery 等人,2020 年)。

安全和危害

作用机制

Target of Action

It is related to 4-benzylpiperidine, which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Mode of Action

If it behaves similarly to 4-benzylpiperidine, it may act as a monoamine releasing agent, influencing the levels of neurotransmitters in the brain .

Biochemical Pathways

If it behaves similarly to 4-Benzylpiperidine, it may influence the monoaminergic system, affecting the release and reuptake of neurotransmitters such as dopamine and serotonin .

Result of Action

If it behaves similarly to 4-Benzylpiperidine, it may influence neurotransmitter levels in the brain, potentially affecting mood and behavior .

生化分析

Biochemical Properties

4-Benzenesulfonylpiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity and thereby affecting protein degradation pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to competitive inhibition.

Cellular Effects

The effects of 4-Benzenesulfonylpiperidine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, 4-Benzenesulfonylpiperidine hydrochloride can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, 4-Benzenesulfonylpiperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent changes in cellular processes . Furthermore, 4-Benzenesulfonylpiperidine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Benzenesulfonylpiperidine hydrochloride in laboratory settings are characterized by its stability and degradation over time. Studies have shown that the compound remains stable under inert atmospheric conditions at room temperature . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and function noted over extended periods of exposure.

Dosage Effects in Animal Models

The effects of 4-Benzenesulfonylpiperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhanced cell proliferation and improved metabolic function . At higher doses, toxic or adverse effects have been observed, including cell death and organ toxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

4-Benzenesulfonylpiperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It has been shown to affect the levels of certain metabolites, thereby influencing metabolic flux within cells . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Benzenesulfonylpiperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity . The distribution of 4-Benzenesulfonylpiperidine hydrochloride is also affected by its solubility and stability, with higher solubility leading to more efficient transport and distribution.

Subcellular Localization

The subcellular localization of 4-Benzenesulfonylpiperidine hydrochloride is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

属性

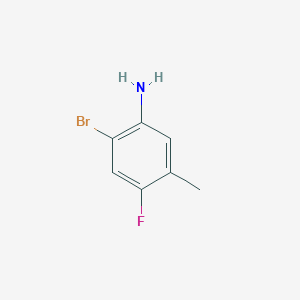

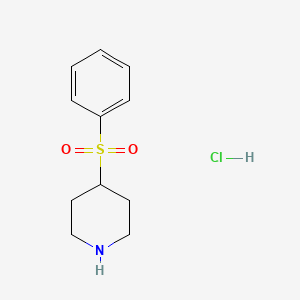

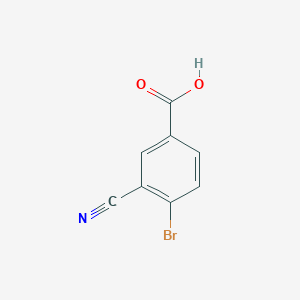

IUPAC Name |

4-(benzenesulfonyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOOEJWBCPRXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589996 | |

| Record name | 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1172500-91-2 | |

| Record name | 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylsulfonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)